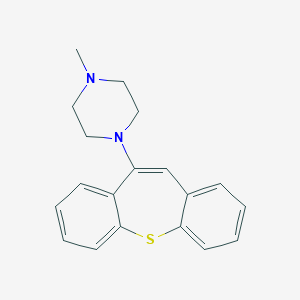
10-(4-Methylpiperazino)dibenzo(b,f)thiepin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(4-Methylpiperazino)dibenzo(b,f)thiepin, also known as maprotiline, is an antidepressant drug that belongs to the class of tetracyclic compounds. It was first synthesized in the late 1960s and has been used clinically to treat depression and anxiety disorders. The drug acts by inhibiting the reuptake of norepinephrine and serotonin, which are neurotransmitters that play an important role in regulating mood, sleep, and appetite.
Mécanisme D'action
The mechanism of action of 10-(4-Methylpiperazino)dibenzo(b,f)thiepin involves the inhibition of the reuptake of norepinephrine and serotonin in the brain. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which enhances their activity and improves mood, sleep, and appetite. Maprotiline also has some affinity for other receptors such as histamine and muscarinic receptors, which may contribute to its therapeutic effects.
Effets Biochimiques Et Physiologiques
Maprotiline has been shown to have a number of biochemical and physiological effects on the body. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays an important role in neuroplasticity and neuronal survival. Maprotiline has also been shown to decrease the levels of pro-inflammatory cytokines, which are molecules that contribute to inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Maprotiline has some advantages and limitations for lab experiments. One advantage is that it has a well-established mechanism of action and has been extensively studied in animal models and clinical trials. This makes it a useful tool for investigating the neurobiological basis of depression and anxiety disorders. However, one limitation is that it has a relatively narrow therapeutic window and can cause side effects such as sedation, dry mouth, and constipation. This can make it difficult to use in certain experimental paradigms.
Orientations Futures
There are several future directions for research on 10-(4-Methylpiperazino)dibenzo(b,f)thiepin. One direction is to investigate its potential use in combination with other drugs to treat more severe forms of depression and anxiety disorders. Another direction is to explore its effects on other neurotransmitter systems such as dopamine and glutamate. Finally, there is a need to develop new and more selective compounds that target specific subtypes of norepinephrine and serotonin receptors to improve the efficacy and tolerability of antidepressant drugs.
Méthodes De Synthèse
The synthesis of 10-(4-Methylpiperazino)dibenzo(b,f)thiepin involves the reaction of 2-chlorodibenzo(b,f)thiepin with 4-methylpiperazine in the presence of a reducing agent such as sodium borohydride. The resulting compound is then purified through a series of chromatographic techniques to obtain the final product. The synthesis of 10-(4-Methylpiperazino)dibenzo(b,f)thiepin is a complex process that requires careful control of reaction conditions and purification steps to ensure the purity and yield of the final product.
Applications De Recherche Scientifique
Maprotiline has been extensively studied for its antidepressant properties and its mechanism of action. It has been shown to be effective in treating major depressive disorder, dysthymia, and anxiety disorders. In addition, 10-(4-Methylpiperazino)dibenzo(b,f)thiepin has been used in combination with other drugs to treat more severe forms of depression.
Propriétés
Numéro CAS |
22012-13-1 |
|---|---|
Nom du produit |
10-(4-Methylpiperazino)dibenzo(b,f)thiepin |
Formule moléculaire |
C19H20N2S |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
1-benzo[b][1]benzothiepin-5-yl-4-methylpiperazine |
InChI |
InChI=1S/C19H20N2S/c1-20-10-12-21(13-11-20)17-14-15-6-2-4-8-18(15)22-19-9-5-3-7-16(17)19/h2-9,14H,10-13H2,1H3 |
Clé InChI |
DZFJHCPPSOWCCB-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC3=CC=CC=C3SC4=CC=CC=C42 |
SMILES canonique |
CN1CCN(CC1)C2=CC3=CC=CC=C3SC4=CC=CC=C42 |
Autres numéros CAS |
22012-13-1 |
Synonymes |
10-(4-methylpiperazino)dibenzo(b,f)thiepin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



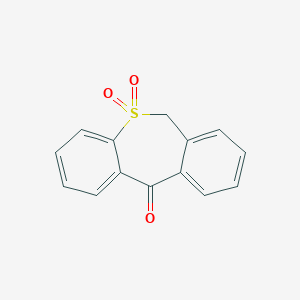
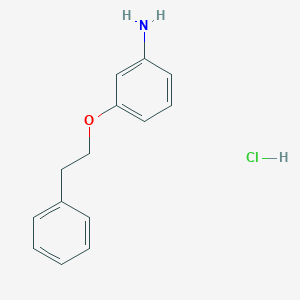
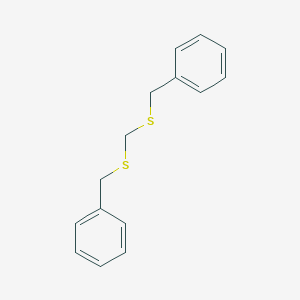
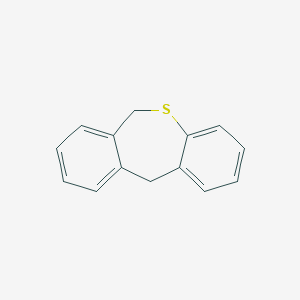
![4-[2-(Dimethylamino)propyl]phenol](/img/structure/B188697.png)
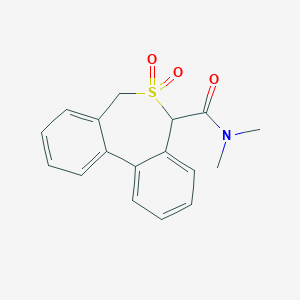
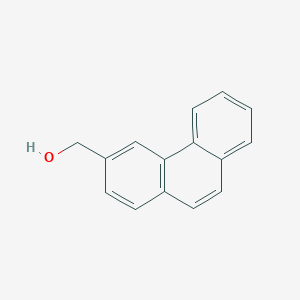
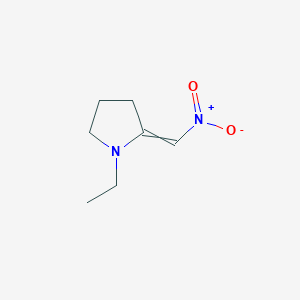
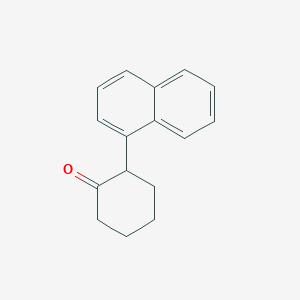
![[4-(Isopropylsulfanyl)phenyl]acetic acid](/img/structure/B188709.png)
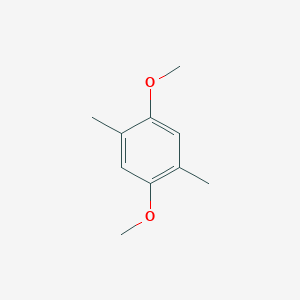
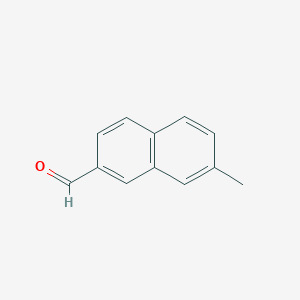
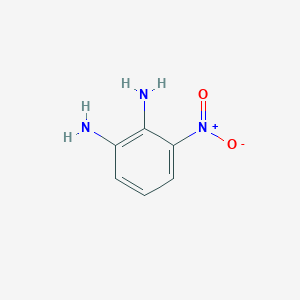
![8-chloro-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole](/img/structure/B188714.png)